3-(4-Chloro-3-fluorophenoxy)oxolane
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Overview
Description
3-(4-Chloro-3-fluorophenoxy)oxolane is a chemical compound that features a phenoxy group substituted with chlorine and fluorine atoms, attached to an oxolane ring
Preparation Methods
The synthesis of 3-(4-Chloro-3-fluorophenoxy)oxolane typically involves the reaction of 4-chloro-3-fluorophenol with oxirane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-(4-Chloro-3-fluorophenoxy)oxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Chloro-3-fluorophenoxy)oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenoxy)oxolane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-(4-Chloro-3-fluorophenoxy)oxolane can be compared with other similar compounds such as:
- 3-(4-Chloro-3-fluorophenoxy)propane
- 3-(4-Chloro-3-fluorophenoxy)butane
- 3-(4-Chloro-3-fluorophenoxy)pentane
These compounds share a similar phenoxy group but differ in the length and structure of the alkyl chain attached to the phenoxy group. The uniqueness of this compound lies in its oxolane ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGRBWPGXMTFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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